molecular formula C33H53NO6 B3343226 gamma-Solanine CAS No. 511-37-5

gamma-Solanine

Cat. No.: B3343226
CAS No.: 511-37-5
M. Wt: 559.8 g/mol
InChI Key: IDGKMGZVTKHZDA-XTTMRYAPSA-N
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Description

Gamma-Solanine is a glycoalkaloid compound found in plants of the Solanaceae family, such as potatoes and tomatoes. It is known for its toxic properties and bitter taste, serving as a natural defense mechanism against herbivores and pathogens. This compound is structurally composed of a nitrogen-containing steroidal aglycone linked to a sugar moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: Gamma-Solanine can be extracted from plant sources using various methods. One common approach is aqueous two-phase extraction (ATPE), which uses salts to partition the desired metabolites into a green extraction solvent, typically ethanol, from water . This method is eco-friendly and efficient for extracting multiple metabolites simultaneously.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant materials, primarily potatoes. The process includes harvesting the plant material, followed by extraction using solvents like ethanol or methanol. The extract is then purified using chromatographic techniques such as thin-layer chromatography (TLC) and ultra-high performance liquid chromatography (UHPLC) .

Chemical Reactions Analysis

Types of Reactions: Gamma-Solanine undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. These reactions are crucial for its biosynthesis and metabolism in plants.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its aglycone and sugar components.

Major Products Formed: The major products formed from these reactions include solanidine (the aglycone) and various sugar moieties.

Scientific Research Applications

Gamma-Solanine has diverse applications in scientific research:

Mechanism of Action

Gamma-Solanine exerts its effects through several mechanisms:

Comparison with Similar Compounds

Gamma-Solanine is part of a group of glycoalkaloids found in Solanaceae plants. Similar compounds include:

This compound’s unique combination of a nitrogen-containing steroidal aglycone and specific sugar moieties distinguishes it from other glycoalkaloids, contributing to its distinct biological activities and applications.

Properties

IUPAC Name

(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-[[(1S,2S,7S,10R,11S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-yl]oxy]oxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H53NO6/c1-17-5-8-24-18(2)27-25(34(24)15-17)14-23-21-7-6-19-13-20(9-11-32(19,3)22(21)10-12-33(23,27)4)39-31-30(38)29(37)28(36)26(16-35)40-31/h6,17-18,20-31,35-38H,5,7-16H2,1-4H3/t17-,18+,20-,21+,22-,23-,24+,25-,26+,27-,28-,29-,30+,31+,32-,33-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGKMGZVTKHZDA-XTTMRYAPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H]2[C@H]([C@H]3[C@@H](N2C1)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H53NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

511-37-5
Record name gamma-Solanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511375
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .GAMMA.-SOLANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LKD226IDCZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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